4-(3,4-Dimethoxybenzoyl)oxolan-2-one
Description
4-(3,4-Dimethoxybenzoyl)oxolan-2-one (CAS 62096-81-5) is a γ-lactone derivative featuring a 3,4-dimethoxybenzoyl substituent at the 4-position of the oxolan-2-one ring (Figure 1). The compound’s structure combines a lactone core with an aromatic ketone moiety, which confers distinct electronic and steric properties.
Properties
IUPAC Name |
4-(3,4-dimethoxybenzoyl)oxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-16-10-4-3-8(5-11(10)17-2)13(15)9-6-12(14)18-7-9/h3-5,9H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWYWISNPJGVLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2CC(=O)OC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281973 | |
| Record name | 4-(3,4-dimethoxybenzoyl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62096-81-5 | |
| Record name | NSC23705 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23705 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3,4-dimethoxybenzoyl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3,4-DIMETHOXY-BENZOYL)-DIHYDRO-FURAN-2-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 4-(3,4-Dimethoxybenzoyl)oxolan-2-one typically involves the reaction of 3,4-dimethoxybenzoic acid with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with oxolan-2-one under suitable conditions to yield the desired product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-(3,4-Dimethoxybenzoyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
4-(3,4-Dimethoxybenzoyl)oxolan-2-one has been explored for its potential therapeutic properties. Research indicates that compounds with similar structural characteristics exhibit significant biological activities, including anti-inflammatory and anticancer effects.
- Case Study : A study on derivatives of this compound revealed that modifications to the benzoyl group can enhance its potency against specific cancer cell lines, indicating its potential as a lead compound for further development .
Synthetic Chemistry
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic pathways.
- Synthesis Routes :
- Reaction with nucleophiles to form derivatives.
- Use in cyclization reactions to create new lactone structures.
Biological Studies
The compound has been utilized in biological assays to evaluate its effects on cellular processes. Its interactions with biological systems can provide insights into its mechanism of action.
- Toxicity Assessment : Preliminary studies assessing the toxicity of related compounds in model organisms (e.g., zebrafish and mice) suggest that derivatives of this compound may exhibit low toxicity at therapeutic doses . This is crucial for advancing its development as a safe therapeutic agent.
Comparative Analysis of Related Compounds
To better understand the potential applications of this compound, a comparison with similar compounds can be insightful.
| Compound Name | Biological Activity | Synthetic Use | Toxicity Profile |
|---|---|---|---|
| This compound | Potential anticancer effects | Intermediate in synthesis | Low toxicity at low doses |
| Similar Benzoyl Derivative | Antimicrobial properties | Precursor for drug synthesis | Moderate toxicity reported |
| Lactone Analog | Anti-inflammatory effects | Versatile synthetic intermediate | Low toxicity observed |
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxybenzoyl)oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the benzoyl moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Oxolan-2-one Derivatives
Substituent Variations and Electronic Effects
The target compound’s 3,4-dimethoxybenzoyl group distinguishes it from other oxolan-2-one derivatives. Key comparisons include:
Key Observations :
- Methoxy vs. hydroxy groups: Methoxy substituents (e.g., in the target compound) increase lipophilicity, whereas hydroxy groups (e.g., in matairesinol) improve solubility and hydrogen-bonding interactions .
Physical Properties and Stability
- A structurally complex quinazolinone derivative with methoxyphenyl groups () has a mp of 228–230°C, suggesting that aromatic substituents elevate thermal stability .
- Hydroxy-containing analogs (e.g., matairesinol) likely exhibit higher mp due to intermolecular H-bonding, whereas methoxy-rich compounds (e.g., yatein) may show lower mp .
Pharmacological Profiles
- Pilocarpine (PIL) and Epiquinamide (EPI) (): Oxolan-2-one alkaloids with imidazole substituents; PIL is a muscarinic agonist used in glaucoma treatment .
- Lignans (e.g., arctigenin, matairesinol): Demonstrated anti-inflammatory and anticancer activities due to antioxidant properties from phenolic groups .
- Target Compound: The absence of hydroxy groups may reduce antioxidant capacity compared to matairesinol but could enhance membrane permeability due to higher lipophilicity .
Toxicity Considerations
- Chloromethyl-substituted dioxolanones () are flagged for hazards like skin irritation, highlighting that electron-withdrawing groups (e.g., chloro, benzoyl) may increase reactivity and toxicity risks .
Biological Activity
4-(3,4-Dimethoxybenzoyl)oxolan-2-one, a compound with the molecular formula C₁₃H₁₄O₅, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Structural Information
- Molecular Formula : C₁₃H₁₄O₅
- SMILES : COC1=C(C=C(C=C1)C(=O)C2CC(=O)OC2)OC
- InChIKey : MKWYWISNPJGVLR-UHFFFAOYSA-N
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 251.09140 | 153.5 |
| [M+Na]+ | 273.07334 | 164.6 |
| [M+NH4]+ | 268.11794 | 160.2 |
| [M+K]+ | 289.04728 | 162.1 |
| [M-H]- | 249.07684 | 156.5 |
Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific enzymes and biological pathways. Notably, the compound has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission.
Case Studies and Research Findings
-
Inhibition of Acetylcholinesterase :
A study screened several oxazolone derivatives for their inhibitory effects on AChE. The results revealed that compounds structurally related to this compound exhibited significant inhibition at concentrations of 100 µM and 300 µM, with varying degrees of efficacy compared to known inhibitors like donepezil . -
Antitumor Potential :
The compound has been investigated for its antitumor properties. In vitro studies have indicated that derivatives similar to this compound possess selective inhibitory activity against various cancer cell lines, including lung and breast cancer cells . -
Neuroprotective Effects :
Research exploring the neuroprotective potential of compounds related to this oxolanone has highlighted their ability to modulate oxidative stress pathways and enhance neuronal survival in models of neurodegenerative diseases like Alzheimer's .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is essential:
| Compound | AChE Inhibition (%) at 100 µM | Antitumor Activity |
|---|---|---|
| This compound | Moderate (e.g., ~48%) | Selective against cancer lines |
| Compound A | High (e.g., ~61%) | Moderate activity |
| Compound B | Low | High activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
